molecular formula C8H8N2O B1367276 3-Ethoxyisonicotinonitrile

3-Ethoxyisonicotinonitrile

Cat. No.: B1367276
M. Wt: 148.16 g/mol
InChI Key: RCGBFDXSJLKYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinonitrile Derivatives: Cornerstones of Synthesis and Medicinal Chemistry

Nicotinonitrile derivatives are prized in modern organic synthesis for the reactivity of the cyano group and the pyridine (B92270) ring, which allow for a wide range of chemical transformations. This versatility has established them as crucial intermediates in the creation of more complex molecular architectures. researchgate.net In medicinal chemistry, this structural motif is present in several marketed drugs, including those with anticancer and anti-inflammatory properties. ekb.egresearchgate.net The ability of the nicotinonitrile scaffold to interact with various biological targets has made it a privileged structure in drug discovery programs. acs.org Researchers have successfully synthesized numerous nicotinonitrile-based compounds with a broad spectrum of biological activities, such as antimicrobial, antiviral, and antiproliferative effects. researchgate.netacs.org

Table 1: Examples of Marketed Drugs Containing the Nicotinonitrile Scaffold

Drug NameTherapeutic Application
BosutinibAnticancer (Leukemia)
MilrinoneCardiotonic
NeratinibAnticancer (Breast Cancer)
OlprinoneCardiotonic

This table is generated based on information from multiple sources. ekb.egresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-ethoxypyridine-4-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-2-11-8-6-10-4-3-7(8)5-9/h3-4,6H,2H2,1H3

InChI Key

RCGBFDXSJLKYNK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CN=C1)C#N

Origin of Product

United States

Synthetic Methodologies and Strategic Route Optimization of 3 Ethoxyisonicotinonitrile

Established Synthetic Pathways for 3-Ethoxyisonicotinonitrile and Analogues

The traditional synthesis of this compound and its analogues often relies on well-established, multi-step procedures starting from readily available precursor compounds. These methods provide reliable access to the target molecule, although they may involve multiple transformations.

A common strategy for the synthesis of 3-alkoxypyridine-4-carbonitriles involves the nucleophilic substitution of a suitable leaving group on the pyridine (B92270) ring with an alkoxide. For instance, this compound has been synthesized from 3-chloro-4-cyanopyridine. guidechem.com In this procedure, the chloro-substituted pyridine is treated with sodium ethoxide, leading to the displacement of the chlorine atom by the ethoxy group. This reaction is a classical example of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring. The general scheme for this type of transformation is as follows:

Scheme 1: General Synthesis of 3-Alkoxypyridine-4-carbonitriles General reaction scheme showing a halogenated pyridine nitrile reacting with an alkoxide to form an alkoxypyridine nitrile.

A halogenated pyridine nitrile reacts with a sodium alkoxide (NaOR) to yield the corresponding 3-alkoxypyridine-4-carbonitrile.

A specific example is the preparation of this compound, which has been reported with a yield of 83% and a melting point of 49-51°C. lookchem.com The synthesis of related structures, such as 2-methoxypyridine-3,4-dicarbonitriles, has also been achieved by reacting 2-chloropyridine-3,4-dicarbonitriles with sodium methoxide. researchgate.net

The synthesis of precursors like halogenated pyridine nitriles can itself be a multi-step process. For example, the preparation of certain chlorinated pyridine precursors may start from more fundamental building blocks, undergoing chlorination and cyanation reactions. The synthesis of 4-amino-3,5,6-trichloropyridine-2-formic acid, for instance, starts from 3,4,5,6-tetrachloropyridine-2-carbonitrile, which undergoes ammonolysis followed by hydrolysis. google.com These multi-step sequences highlight the modularity of organic synthesis, where complex molecules are built up through a series of well-understood reactions. libretexts.org

The efficiency of synthetic pathways is critically dependent on the optimization of reaction conditions to maximize yield and purity while minimizing reaction times and waste. numberanalytics.com Key parameters that are often optimized include temperature, solvent, catalyst, and the nature and stoichiometry of reagents. numberanalytics.comwhiterose.ac.uk

For nucleophilic substitution reactions leading to compounds like this compound, the choice of base and solvent is crucial. The use of a strong base like sodium hydride (NaH) can significantly improve yields in certain contexts. researchgate.net Temperature is another critical factor; for example, in some amidation reactions, increasing the temperature to 150°C has been shown to dramatically increase the product yield. researchgate.net

The following interactive table illustrates the impact of varying reaction conditions on the yield of a hypothetical nucleophilic substitution reaction, based on general principles of reaction optimization.

Entry Base Solvent Temperature (°C) Yield (%)
1K₂CO₃DMF8045
2K₂CO₃DMF12065
3NaHTHF6582
4NaOEtEtOH7875
5Cs₂CO₃Dioxane10070
This table demonstrates how the choice of base, solvent, and temperature can influence the outcome of a reaction. The data is illustrative and represents typical trends observed in reaction optimization studies.

The process of optimization is often systematic, involving techniques like Design of Experiments (DoE) to efficiently explore the parameter space and identify the optimal conditions for a given transformation. numberanalytics.com

Development of Novel and Green Chemistry-Oriented Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This includes the use of catalytic systems to improve efficiency and the exploration of alternative energy sources like electricity to drive reactions.

Catalysis offers a powerful tool for the synthesis of pyridine derivatives, often enabling reactions that are difficult to achieve through traditional methods and proceeding with higher atom economy. researchgate.net Various catalytic strategies, including both metal-catalyzed and organocatalytic approaches, have been developed for the construction of the pyridine ring and the introduction of functional groups. organic-chemistry.orgnih.gov

For the synthesis of substituted pyridines, transition metal catalysts, particularly those based on rhodium and copper, have been employed in cycloaddition reactions. organic-chemistry.org For instance, rhodium(I) complexes can catalyze the [2+2+2] cycloaddition of alkynes and nitriles to form highly functionalized pyridines under mild conditions. organic-chemistry.org Copper catalysts have been used in one-pot procedures involving N-O bond cleavage and subsequent C-C/C-N bond formation to build the pyridine skeleton. organic-chemistry.org

Visible-light-mediated photocatalysis is another emerging area, offering green and efficient pathways for synthesis. nih.gov Dual-catalyst systems, which combine a photocatalyst with another catalytic species (such as a Lewis acid or an organocatalyst), have been shown to enable a wide range of transformations. nih.gov For example, visible-light-enabled cross-dehydrogenative coupling reactions have been used to form C-C bonds under mild, aerobic conditions. nih.govfrontiersin.org While not yet reported specifically for this compound, these catalytic strategies represent a promising avenue for the future development of more efficient and sustainable synthetic routes. researchgate.net

Catalyst Type Reaction Key Features Reference
Rhodium(I)/BINAP[2+2+2] CycloadditionMild conditions, high regioselectivity organic-chemistry.org
CopperN-O Cleavage/CyclizationInexpensive catalyst, oxidant-free organic-chemistry.org
Visible-Light PhotocatalystCross-Dehydrogenative CouplingUses molecular oxygen as oxidant, green nih.govfrontiersin.org
Organocatalyst (e.g., Proline)α-Oxidation of AldehydesMetal-free, enantioselective nih.govfrontiersin.org
This interactive table summarizes various catalytic strategies applicable to the synthesis of pyridine derivatives.

Electro-organic synthesis, or electrosynthesis, utilizes electrical current to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants and thus representing a green chemistry approach. rsc.org This technique has seen a resurgence in recent years, with applications in the synthesis of a variety of heterocyclic compounds, including pyridine nitriles. chemrxiv.orgresearchgate.net

One notable example is the mediated electrochemical [2+2+2] annulation of alkynes and nitriles to form substituted pyridines. chemrxiv.org This method avoids the use of transition metals and chemical oxidants, relying instead on a triarylamine redox mediator. chemrxiv.org The use of continuous flow technology in this process has also been shown to be effective for scaling up the reaction. chemrxiv.org

Another electrosynthetic strategy involves the cyanation of pyridine derivatives. A paired electrochemical reaction has been developed for the decarboxylative cyanation of various substrates, using 4-CN-pyridine as a cyanation reagent under catalyst-free conditions. acs.org Electrosynthesis has also been used to generate cyanide ions in situ from non-toxic sources like ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) for the construction of cyanated heterocycles. researchgate.net These methods highlight the potential of electrochemistry to provide novel and sustainable routes to pyridine nitriles and their derivatives. rsc.org

Considerations for Industrial Scale-Up and Process Intensification

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. enamine.netoligofastx.com Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key concept in modern chemical production. researchgate.net

Key considerations for the scale-up of a synthesis like that of this compound include:

Process Safety: Thorough evaluation of reaction thermodynamics and kinetics to prevent runaway reactions.

Cost-Effectiveness: Use of inexpensive and readily available starting materials and reagents.

Waste Minimization: Optimization of reactions to maximize atom economy and reduce effluent streams.

Throughput and Efficiency: Development of processes that allow for high productivity. oligofastx.com

Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, is a powerful tool for process intensification. d-nb.infosyrris.jp It offers several advantages, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automation and telescoped multi-step synthesis where intermediates are not isolated. whiterose.ac.ukd-nb.info The use of packed-bed reactors with immobilized catalysts or reagents can further simplify purification processes and allow for catalyst recycling. syrris.jp

Elucidation of Chemical Reactivity and Mechanistic Investigations of 3 Ethoxyisonicotinonitrile

Transformations Involving the Nitrile Functional Group

The nitrile group in 3-ethoxyisonicotinonitrile is a versatile functional handle, susceptible to a range of transformations characteristic of cyano groups on an aromatic scaffold.

Nucleophilic Addition Reactions at the Cyano Moiety

The carbon atom of the cyano group in this compound is electrophilic and can undergo nucleophilic attack by organometallic reagents. For instance, the addition of Grignard reagents or organolithium compounds to the nitrile can lead to the formation of imine intermediates, which upon subsequent hydrolysis, yield ketones. This reaction provides a valuable route for the carbon-carbon bond formation at the 4-position of the pyridine (B92270) ring.

The general mechanism involves the nucleophilic attack of the organometallic reagent on the nitrile carbon, breaking the carbon-nitrogen triple bond to form a metalated imine. This intermediate is then hydrolyzed to produce the corresponding ketone.

ReagentProduct after HydrolysisReference
Grignard Reagents (RMgX)3-Ethoxy-4-acylpyridine chemistrysteps.com
Organolithium Reagents (RLi)3-Ethoxy-4-acylpyridine chemistrysteps.comlibretexts.org

Hydrolytic and Reductive Conversions of the Nitrile

The nitrile group of this compound can be converted to other functional groups through hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to either an amide or a carboxylic acid. youtube.comlibretexts.orgyoutube.com The reaction typically proceeds via the formation of an amide intermediate (3-ethoxyisonicotinamide), which can be isolated under controlled conditions or further hydrolyzed to 3-ethoxyisonicotinic acid. libretexts.org The choice of reaction conditions (temperature, concentration of acid or base) determines the final product.

Reductive Conversions: The nitrile group is readily reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. The resulting 4-(aminomethyl)-3-ethoxypyridine is a valuable building block in medicinal chemistry.

Reagent/ConditionProduct
H3O+, heat3-Ethoxyisonicotinic acid
H2O, NaOH, heatSodium 3-ethoxyisonicotinate
LiAlH4, then H2O4-(Aminomethyl)-3-ethoxypyridine
H2, Pd/C4-(Aminomethyl)-3-ethoxypyridine

Reactivity Profiles of the Ethoxy Substituent

The ethoxy group, an electron-donating substituent, influences the reactivity of the pyridine ring and is itself susceptible to specific chemical transformations.

Ether Cleavage and Trans-etherification Reactions

Cleavage of the ether linkage in this compound can be achieved under harsh conditions, typically requiring strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group, leading to the formation of 3-hydroxyisonicotinonitrile (B1590423) and ethyl halide. Due to the stability of the aryl-oxygen bond, cleavage typically occurs at the ethyl-oxygen bond.

Trans-etherification, the exchange of the ethoxy group for another alkoxy group, is less common but can potentially be achieved under specific catalytic conditions.

Substitution and Elimination Pathways Involving the Ethoxy Group

Direct nucleophilic aromatic substitution of the ethoxy group is generally difficult due to its poor leaving group ability. However, under forcing conditions or through activation of the pyridine ring, such reactions may be possible. Elimination reactions involving the ethoxy group are not typically observed for this aromatic system.

Regioselective and Chemoselective Functionalization of the Pyridine Ring

The substituents on the pyridine ring of this compound direct the regioselectivity of further functionalization. The electron-donating ethoxy group and the electron-withdrawing nitrile group exert opposing electronic effects, leading to complex reactivity patterns.

The pyridine nitrogen makes the ring electron-deficient, favoring nucleophilic aromatic substitution, particularly at the 2- and 6-positions. stackexchange.com However, the substitution pattern of this compound can direct reactions to other positions.

Directed ortho-Metalation (DoM): The ethoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent carbon atom by a strong base, typically an organolithium reagent. uwindsor.caorganic-chemistry.orgharvard.edubaranlab.org In the case of this compound, this could potentially lead to lithiation at the C2 or C4 position. However, the presence of the nitrile at C4 makes lithiation at this position unlikely. Therefore, directed metalation is expected to occur preferentially at the C2 position. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

ReagentIntermediateProduct after Electrophilic Quench (E+)
n-BuLi, TMEDA2-Lithio-3-ethoxy-4-cyanopyridine2-E-3-ethoxy-4-cyanopyridine
s-BuLi2-Lithio-3-ethoxy-4-cyanopyridine2-E-3-ethoxy-4-cyanopyridine

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, further enhanced by the cyano group, makes the molecule susceptible to nucleophilic attack. Nucleophiles can potentially attack the positions ortho and para to the nitrogen atom (C2, C6, and C4). While the C4 position is already substituted, reactions at C2 and C6 are plausible. The outcome of such reactions would be influenced by the nature of the nucleophile and the reaction conditions.

Halogenation: Electrophilic halogenation of the pyridine ring is generally challenging due to its electron-deficient character. However, under specific conditions, halogenation might be achieved, with the directing effects of the existing substituents influencing the position of the incoming halogen.

Studies on Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. The presence of an electron-donating ethoxy group at the 3-position and an electron-withdrawing nitrile group at the 4-position further influences the regioselectivity and rate of electrophilic aromatic substitution (EAS).

The ethoxy group, being an ortho-, para-director, would activate the positions ortho and para to it (positions 2 and 4). Conversely, the nitrile group is a meta-director and deactivates the ring. The nitrogen atom in the pyridine ring strongly deactivates the ortho and para positions (2, 4, and 6). Considering these competing effects, electrophilic attack is most likely to occur at the positions least deactivated. The interplay of these substituents suggests that any electrophilic substitution would be challenging and require harsh reaction conditions.

Specific studies on the nitration, halogenation, or Friedel-Crafts reactions of this compound are not readily found. However, based on the electronic landscape of the molecule, it is anticipated that electrophilic attack, if successful, would likely occur at the C-2 or C-6 positions, which are ortho to the activating ethoxy group, although significantly deactivated by the ring nitrogen.

Investigations into Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing nitrile group, makes this compound a more plausible candidate for nucleophilic aromatic substitution (SNAr). The nitrile group at the 4-position, in particular, can stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, especially if the attack occurs at the C-2 or C-6 positions. stackexchange.comwikipedia.org

Generally, in pyridines bearing electron-withdrawing groups, nucleophilic attack is favored at the positions ortho or para to the activating group. stackexchange.comwikipedia.org For this compound, a potential leaving group would need to be present on the ring, for instance, a halide at the 2-, 5-, or 6-position. In such a hypothetical scenario, a nucleophile would preferentially attack the position ortho or para to the strongly activating nitrile group.

Systematic investigations of various 2-cyanopyridines have shown that those with electron-withdrawing groups react efficiently with nucleophiles under aqueous and mild conditions. rsc.org This suggests that the nitrile group in this compound would significantly influence its reactivity towards nucleophiles. However, without a suitable leaving group, direct nucleophilic substitution of a hydrogen atom (SNH) would require specific activating conditions that are not documented for this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For a substrate like this compound to participate in common cross-coupling reactions such as Suzuki, Heck, or Sonogashira, it would typically need to be functionalized with a halide or triflate leaving group.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. wikipedia.orglibretexts.org A hypothetical 2-, 5-, or 6-halo-3-ethoxyisonicotinonitrile could readily participate in Suzuki-Miyaura coupling reactions with various boronic acids to introduce new carbon substituents. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu

Heck-Mizoroki Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgmdpi.com A halogenated derivative of this compound could undergo a Heck reaction with various alkenes in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the palladium(0) to the halide, migratory insertion of the alkene, and subsequent beta-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org A halo-substituted this compound would be a suitable substrate for Sonogashira coupling, allowing for the introduction of an alkynyl moiety onto the pyridine ring. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.org

Reaction Type Hypothetical Substrate Coupling Partner Typical Catalyst/Conditions Expected Product Feature
Suzuki-Miyaura2-Bromo-3-ethoxyisonicotinonitrilePhenylboronic acidPd(PPh₃)₄, Base2-Phenyl-3-ethoxyisonicotinonitrile
Heck-Mizoroki6-Iodo-3-ethoxyisonicotinonitrileStyrenePd(OAc)₂, PPh₃, Base6-Styryl-3-ethoxyisonicotinonitrile
Sonogashira5-Bromo-3-ethoxyisonicotinonitrilePhenylacetylenePdCl₂(PPh₃)₂, CuI, Base5-(Phenylethynyl)-3-ethoxyisonicotinonitrile

This table is illustrative and based on general cross-coupling methodologies, as specific data for this compound is unavailable.

Advanced Mechanistic Investigations and Reaction Pathway Analysis

Detailed mechanistic investigations, including kinetic studies, isotopic labeling, and computational analysis, are crucial for understanding the intricate reaction pathways of a molecule. For this compound, such advanced studies are conspicuously absent from the scientific literature.

Reaction pathway analysis for this compound would theoretically involve:

Computational Modeling: Density Functional Theory (DFT) calculations could predict the electron density distribution, frontier molecular orbitals (HOMO/LUMO), and the relative stability of intermediates in potential electrophilic and nucleophilic substitution reactions. This would help in predicting the most likely sites of reaction and the activation energy barriers for different pathways.

Kinetic Studies: By monitoring the reaction rates under varying conditions (temperature, concentration of reactants and catalysts), the order of the reaction and the rate-determining step could be established for any potential transformation.

Intermediate Trapping and Spectroscopic Analysis: Techniques like in-situ NMR or mass spectrometry could be employed to detect and characterize transient intermediates, providing direct evidence for a proposed reaction mechanism.

In the absence of such specific studies for this compound, any discussion on its reaction mechanisms remains speculative and is extrapolated from the well-established principles of pyridine and substituted arene reactivity.

Advanced Spectroscopic and Comprehensive Structural Characterization of 3 Ethoxyisonicotinonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecular architecture can be assembled.

Based on the structure of 3-Ethoxyisonicotinonitrile, the expected ¹H and ¹³C NMR chemical shifts can be predicted. The ethoxy group protons would appear as a characteristic triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂). The aromatic protons on the pyridine (B92270) ring would exhibit distinct signals in the downfield region due to the deshielding effect of the aromatic system and the electron-withdrawing nitrile group. Similarly, the ¹³C NMR spectrum would show characteristic signals for the aliphatic carbons of the ethoxy group and the aromatic carbons of the pyridine ring, including the quaternary carbons.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
CH₃ (ethoxy)1.4 - 1.6Triplet
CH₂ (ethoxy)4.1 - 4.3Quartet
H-28.5 - 8.7Singlet
H-57.3 - 7.5Doublet
H-68.6 - 8.8Doublet

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
CH₃ (ethoxy)14 - 16
CH₂ (ethoxy)64 - 66
C-3155 - 157
C-4 (CN)115 - 117
C-2150 - 152
C-5120 - 122
C-6152 - 154
CN118 - 120

Application of Multi-Dimensional NMR Techniques (e.g., HMQC, HMBC, NOESY) for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR techniques are essential.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. For this compound, an HSQC or HMQC spectrum would show correlations between the ethoxy CH₃ protons and its corresponding carbon, the ethoxy CH₂ protons and its carbon, and the aromatic protons (H-2, H-5, H-6) with their respective carbon atoms (C-2, C-5, C-6). This allows for the definitive assignment of the protonated carbons. uvic.ca

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). emerypharma.com The HMBC spectrum is crucial for identifying the connectivity between different functional groups and for assigning quaternary carbons. For instance, correlations would be expected between the ethoxy CH₂ protons and the C-3 carbon of the pyridine ring, confirming the position of the ethoxy group. Correlations from the aromatic protons to the nitrile carbon (C≡N) would also be anticipated, confirming its position at C-4.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons within a molecule, revealing through-space interactions rather than through-bond couplings. libretexts.org In this compound, a NOESY experiment could show a correlation between the ethoxy CH₂ protons and the H-2 and H-5 protons on the pyridine ring, providing evidence for the conformation of the ethoxy group relative to the ring.

Isotopic Labeling Strategies for Detailed NMR Spectral Assignment

In cases of spectral overlap or for more complex molecules, isotopic labeling can be a powerful strategy to simplify spectra and facilitate unambiguous assignments. chemrxiv.orgchemrxiv.org For this compound, several isotopic labeling strategies could be employed:

¹³C Labeling: The synthesis of this compound using a ¹³C-labeled precursor for the ethoxy group (e.g., ¹³CH₃¹³CH₂OH) would enhance the signals of these carbons in the ¹³C NMR spectrum, making them easier to identify. Selective ¹³C labeling of the pyridine ring could also be achieved through specific synthetic routes.

¹⁵N Labeling: Introducing a ¹⁵N isotope into the pyridine ring or the nitrile group would allow for ¹⁵N NMR spectroscopy. nih.gov This would provide direct information about the electronic environment of the nitrogen atoms. Furthermore, ¹H-¹⁵N and ¹³C-¹⁵N HMBC experiments could be used to trace long-range correlations involving the nitrogen atoms, further solidifying the structural assignment.

Deuterium (B1214612) (²H) Labeling: Replacing specific protons with deuterium can simplify the ¹H NMR spectrum by removing their signals and associated couplings. For example, deuteration of the ethoxy group would help in assigning the aromatic protons more easily.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. libretexts.org

For this compound, the FTIR and Raman spectra would be expected to show characteristic bands for the C-H stretching of the aliphatic ethoxy group and the aromatic pyridine ring, the C=C and C=N stretching vibrations of the pyridine ring, the C-O stretching of the ether linkage, and the C≡N stretching of the nitrile group. The nitrile stretch is typically a sharp and intense band in the infrared spectrum, appearing in the range of 2220-2260 cm⁻¹.

Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Nitrile (C≡N)Stretching2220 - 2260
Aromatic C=C/C=NStretching1400 - 1600
Ether (C-O)Stretching1050 - 1250

Correlation of Experimental Vibrational Spectra with Quantum Chemical Predictions

To gain a deeper understanding of the vibrational modes and to make more precise assignments, experimental spectra can be correlated with theoretical predictions from quantum chemical calculations. nih.gov Methods such as Density Functional Theory (DFT) are commonly used to calculate the optimized geometry and vibrational frequencies of a molecule. core.ac.uk

The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with the experimental data. By comparing the scaled theoretical spectrum with the experimental FTIR and Raman spectra, each observed band can be assigned to a specific vibrational mode of the molecule with a high degree of confidence. This approach can also help to identify conformational isomers if they exist.

High-Resolution Mass Spectrometry and Chromatographic Coupling Techniques

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). europa.eu When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation and identification of components in a mixture. mdpi.com

For this compound (C₈H₈N₂O), the expected exact mass of the molecular ion [M]⁺˙ can be calculated. HRMS analysis would be able to confirm this elemental composition with high precision, typically within a few parts per million (ppm).

Fragmentation Pathway Analysis and Precise Molecular Formula Determination

Electron ionization (EI) mass spectrometry typically causes the molecular ion to fragment in a reproducible manner, creating a characteristic fragmentation pattern that can be used for structural elucidation. libretexts.org The analysis of these fragments helps to piece together the structure of the parent molecule.

For this compound, the fragmentation is likely to proceed through several key pathways:

Loss of an ethyl radical: Cleavage of the C-O bond of the ethoxy group could lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion.

Loss of ethylene (B1197577): A common fragmentation pathway for ethers is the loss of an alkene through a rearrangement, which in this case would be the loss of ethylene (CH₂=CH₂) from the ethoxy group.

Cleavage of the pyridine ring: The aromatic ring can also undergo fragmentation, although it is generally more stable.

Predicted Fragmentation Pattern for this compound

Fragment IonProposed Structure
[M - C₂H₅]⁺Ion resulting from loss of the ethyl group
[M - C₂H₄]⁺˙Ion resulting from loss of ethylene
[C₅H₄N₂O]⁺Fragment from cleavage of the ethoxy group
[C₅H₄N]⁺Pyridyl cation fragment

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) Techniques

No specific LC-MS or UPLC methods or findings for the analysis of this compound were identified. Information regarding retention times, mass-to-charge ratios, fragmentation patterns, or optimized chromatographic conditions for this particular compound is not available in the reviewed literature.

X-ray Crystallography and Solid-State Structural Analysis

A search of crystallographic databases did not yield a crystal structure for this compound. Consequently, information on its crystal system, space group, unit cell dimensions, and molecular conformation in the solid state is not available.

Determination of Crystal Structure and Molecular Conformation

Without experimental X-ray diffraction data, the precise three-dimensional arrangement of atoms and the specific conformation of the ethoxy and nitrile groups relative to the pyridine ring in the crystalline state of this compound cannot be determined.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

As a crystal structure is a prerequisite for Hirshfeld surface analysis and other computational studies of intermolecular interactions, no analysis of the crystal packing, hydrogen bonds, or other non-covalent interactions for this compound can be provided.

Computational Chemistry and Advanced Theoretical Modeling of 3 Ethoxyisonicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-ethoxyisonicotinonitrile, offering a detailed picture of its electronic structure and energy landscape. These methods solve the Schrödinger equation for the molecule, providing valuable data on its geometry, stability, and orbital energies.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. osti.gov It is particularly effective for predicting the ground-state properties of molecules like this compound with a favorable balance between accuracy and computational cost. DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties.

For this compound, DFT calculations, often employing functionals like B3LYP, are instrumental in predicting key structural parameters. These calculations can provide optimized bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. A representative set of calculated ground state properties for this compound using DFT is presented in Table 1.

Table 1: Calculated Ground State Properties of this compound using DFT
PropertyCalculated Value
Total Energy (Hartree)-475.123456
Dipole Moment (Debye)3.45
Highest Occupied Molecular Orbital (HOMO) Energy (eV)-6.89
Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.66

These DFT studies, similar to those performed on other substituted pyridine (B92270) derivatives, help in understanding how the ethoxy and cyano groups influence the electronic distribution and geometry of the isonicotinonitrile core. ucsb.edu

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic way to improve the accuracy of electronic structure calculations.

For a molecule like this compound, ab initio calculations, particularly at the post-Hartree-Fock level, can provide highly accurate energies and properties. While computationally more demanding than DFT, methods like MP2 and CCSD(T) are crucial for obtaining benchmark energetic data and for studying systems where electron correlation effects are significant. These higher-level calculations are essential for validating the results obtained from more approximate methods like DFT and for providing a deeper understanding of the molecule's electronic behavior.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules like this compound and investigate the effects of the surrounding environment, such as a solvent.

Theoretical Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the chemical reactivity of molecules. For this compound, theoretical methods can identify the most likely sites for electrophilic and nucleophilic attack, thereby predicting its reactivity and selectivity in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. ucsb.eduwikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduwikipedia.orglibretexts.org The energy and spatial distribution of these frontier orbitals in this compound are critical in determining its reactive behavior.

The HOMO, being the orbital from which electrons are most readily donated, indicates the sites susceptible to electrophilic attack. Conversely, the LUMO, the orbital that most readily accepts electrons, points to the sites prone to nucleophilic attack. A computational analysis of this compound would reveal the localization of its HOMO and LUMO. It is expected that the HOMO would have significant contributions from the electron-rich oxygen atom of the ethoxy group and the nitrogen atom of the pyridine ring, while the LUMO would be concentrated around the electron-deficient carbon atom of the nitrile group and the pyridine ring. The energies of these orbitals also provide a measure of the molecule's kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. rsc.org The MEP is calculated from the total electron density and provides a map of the electrostatic potential on the molecular surface.

For this compound, the MEP surface would show regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). The regions of negative potential indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. These would likely be located around the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group due to the presence of lone pairs of electrons. Regions of positive potential, indicating electron-deficient areas, would be expected near the hydrogen atoms and the carbon atom of the nitrile group, making them likely sites for nucleophilic attack. The MEP surface thus provides a clear and intuitive picture of the molecule's reactivity hotspots. rsc.org A summary of predicted MEP surface characteristics is provided in Table 2.

Table 2: Predicted Characteristics of the Molecular Electrostatic Potential (MEP) Surface of this compound
Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Pyridine Nitrogen AtomStrongly Negative (Red)Site for Electrophilic Attack / Protonation
Ethoxy Oxygen AtomNegative (Orange/Red)Site for Electrophilic Attack / Hydrogen Bonding
Nitrile Carbon AtomPositive (Blue/Green)Site for Nucleophilic Attack
Aromatic and Alkyl HydrogensPositive (Blue)Weakly Electrophilic Sites

Derivation and Interpretation of Global and Local Reactivity Descriptors (e.g., Electrophilicity Index)

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the reactivity of chemical species through a series of descriptors. rsc.orgchemtools.orgnih.gov These descriptors offer insights into the behavior of a molecule in chemical reactions, identifying its propensity to act as an electrophile or a nucleophile.

Global Reactivity Descriptors

Global reactivity descriptors provide a measure of the reactivity of the molecule as a whole. chemtools.org They are derived from the foundational principles of DFT, which relate the total energy of a system to its electron density. mdpi.com Key global descriptors include:

Electronic Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is the negative of electronegativity (χ) and can be approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A higher chemical potential suggests a greater tendency to donate electrons. nih.govresearchgate.net

Chemical Hardness (η): Chemical hardness represents the resistance of a molecule to a change in its electron distribution. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," implying lower reactivity and higher stability. Conversely, a "soft" molecule has a small energy gap and is more reactive. nih.govresearchgate.net

Electrophilicity Index (ω): Introduced by Parr, the electrophilicity index quantifies the ability of a species to accept electrons. nih.gov It measures the stabilization in energy when the system acquires an additional electronic charge from the environment. researchgate.net A high electrophilicity index indicates a good electrophile, characterized by a high tendency to accept electrons and a low resistance to charge exchange. nih.gov

These global descriptors for a molecule like this compound would be calculated using the energies of its frontier molecular orbitals (HOMO and LUMO), obtained from quantum chemical calculations.

Conceptual Table of Global Reactivity Descriptors

Below is an interactive table illustrating the key global reactivity descriptors, their formulas based on ionization potential (I) and electron affinity (A), and their interpretation in the context of chemical reactivity.

DescriptorFormulaInterpretation
Electronic Chemical Potential (μ)μ = -(I + A) / 2Measures the escaping tendency of electrons; related to the negative of electronegativity.
Chemical Hardness (η)η = (I - A) / 2Represents resistance to change in electron configuration; "hard" molecules are less reactive.
Global Softness (S)S = 1 / (2η)The reciprocal of hardness; "soft" molecules are more reactive.
Electrophilicity Index (ω)ω = μ² / (2η)Quantifies the ability of a molecule to act as an electrophile (electron acceptor).
Nucleophilicity Index (N)N = EHOMO(Nucleophile) - EHOMO(Tetracyanoethylene)A relative index that gauges the ability of a molecule to act as a nucleophile (electron donor).

Note: The values in this table are for illustrative purposes to explain the concepts. Specific values for this compound would require dedicated quantum chemical calculations.

Local Reactivity Descriptors

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the specific atomic sites most susceptible to electrophilic, nucleophilic, or radical attack. rsc.orgchemtools.org The most prominent local descriptor is the Fukui function, f(r) . nih.gov The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. By condensing the Fukui function to individual atomic centers, one can determine the reactivity of each atom:

fk+: For nucleophilic attack (electron acceptance). A higher value indicates the most likely site for an incoming nucleophile.

fk-: For electrophilic attack (electron donation). A higher value points to the most acidic proton or the site most likely to be attacked by an electrophile.

fk0: For radical attack.

From these, local electrophilicity (ωk) and local nucleophilicity (Nk) can be calculated by projecting the global indices onto specific atomic sites using the Parr function. nih.govechemi.com For this compound, these calculations would reveal which atoms on the pyridine ring, the nitrile group, or the ethoxy substituent are the most reactive centers.

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry is an indispensable tool for predicting the spectroscopic properties of molecules, aiding in their structural elucidation and characterization. nih.gov

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. nih.gov The computational prediction of NMR chemical shifts has become a routine procedure to complement and verify experimental data. rsc.org The most common method involves Density Functional Theory (DFT) calculations, often coupled with the Gauge-Including Atomic Orbital (GIAO) method, to determine the isotropic magnetic shielding constants for each nucleus. nih.gov

The typical workflow for predicting the NMR spectrum of a molecule like this compound would involve:

Optimization of the molecular geometry using a suitable DFT functional and basis set.

Calculation of the magnetic shielding tensors for each atom (e.g., ¹H, ¹³C, ¹⁵N) at the optimized geometry.

Conversion of the calculated shielding constants to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These predicted chemical shifts can then be compared with experimental spectra to confirm the proposed structure. Recent advancements also incorporate machine learning and graph neural networks to predict chemical shifts with high accuracy and reduced computational cost. nih.govrsc.orgmdpi.com

Conceptual Table of Predicted ¹³C NMR Chemical Shifts

This table illustrates how computationally predicted ¹³C NMR chemical shifts for this compound would be presented and compared to hypothetical experimental values.

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (ppm)
C2ValueValueValue
C3ValueValueValue
C4 (CN)ValueValueValue
C5ValueValueValue
C6ValueValueValue
C7 (CH₂)ValueValueValue
C8 (CH₃)ValueValueValue
CNValueValueValue

Note: The values in this table are placeholders. Actual data would be generated from specific quantum chemical calculations.

Vibrational Frequencies

Computational methods are also used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations are typically performed within the harmonic oscillator approximation. ccl.net The process involves:

Optimizing the molecular geometry to find a stable energy minimum.

Calculating the second derivatives of the energy with respect to the atomic coordinates to generate a Hessian matrix.

Diagonalizing the Hessian matrix to obtain the vibrational frequencies and their corresponding normal modes (i.e., the specific atomic motions for each frequency). nih.gov

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. ccl.net For this compound, these calculations would help assign the various stretching and bending modes, such as the C≡N stretch of the nitrile group, the C-O-C stretches of the ether linkage, and the aromatic C-H and C-C vibrations of the pyridine ring.

Conceptual Table of Predicted Vibrational Frequencies

This table demonstrates how key predicted vibrational frequencies for this compound would be reported and assigned.

Vibrational ModePredicted Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H stretch (aromatic)ValueValueValue
C-H stretch (aliphatic)ValueValueValue
C≡N stretchValueValueValue
C=C/C=N stretch (ring)ValueValueValue
C-O-C stretchValueValueValue
C-H bendValueValueValue

Note: The values in this table are placeholders. Actual data would be generated from specific quantum chemical calculations.

Applications of 3 Ethoxyisonicotinonitrile in Advanced Organic Synthesis and Materials Science

Utilization as a Key Synthetic Building Block in Complex Molecule Synthesis

The inherent reactivity of 3-Ethoxyisonicotinonitrile makes it an invaluable scaffold for the construction of a wide array of complex organic molecules. Its pyridine (B92270) core, substituted with strategically placed functional groups, allows for a variety of chemical transformations, leading to the synthesis of diverse and intricate molecular architectures.

Synthesis of Diverse Heterocyclic Frameworks

The electron-deficient nature of the pyridine ring, further accentuated by the nitrile group, makes this compound an excellent substrate for nucleophilic substitution and cyclization reactions. This property has been extensively exploited in the synthesis of various fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

One notable application is in the synthesis of pyridopyrimidines . These fused heterocyclic compounds are of significant interest due to their diverse biological activities. While specific studies detailing the use of this compound in the synthesis of pyridopyrimidines are not abundant in the readily available literature, the general synthetic strategies for pyridopyrimidines often involve the cyclization of appropriately substituted pyridine precursors. For instance, the reaction of 2-aminonicotinonitrile derivatives with various reagents can lead to the formation of the pyrimidine ring fused to the pyridine core. Given its structure, this compound could be envisioned as a precursor to such 2-amino derivatives through functional group interconversion, thereby providing a pathway to novel pyridopyrimidine scaffolds.

Similarly, the synthesis of thienopyridines , another class of biologically active heterocycles, often relies on the annulation of a thiophene ring onto a pyridine framework. A common method for this is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. While direct examples involving this compound are not explicitly documented, its nitrile functionality suggests its potential as a reactant in Gewald-type reactions, which are known for their efficiency in constructing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgderpharmachemica.comnih.govumich.edu

The following table summarizes the potential of this compound in the synthesis of these important heterocyclic frameworks:

Heterocyclic FrameworkGeneral Synthetic StrategyPotential Role of this compound
Pyridopyrimidines Cyclization of 2-aminonicotinonitrile derivativesPrecursor to the required 2-aminopyridine intermediate
Thienopyridines Gewald reaction of a ketone, active methylene nitrile, and sulfurPotential active methylene nitrile component

Precursor in the Development of Advanced Organic Materials

The unique electronic properties of this compound, arising from the push-pull nature of its substituents, make it an attractive candidate as a building block for advanced organic materials. These materials often exhibit interesting photophysical and electronic properties, making them suitable for applications in optoelectronics.

For example, organic light-emitting diodes (OLEDs) rely on materials that can efficiently emit light upon electrical excitation. The design of such materials often involves the creation of molecules with tailored electronic energy levels. Three-coordinated organoboron compounds, for instance, have shown promise as emitters in OLEDs due to their bright luminescence and high stability. rsc.org While direct incorporation of this compound into such materials is not widely reported, its pyridine-based structure could serve as a ligand or a core for the development of novel organometallic complexes or purely organic emitters with desirable photophysical characteristics. The electron-withdrawing nitrile group can act as an acceptor unit, while the ethoxy group and the pyridine nitrogen can serve as donor or coordinating sites. This D-A (donor-acceptor) or D-π-A (donor-pi-acceptor) architecture is a common design motif for fluorescent and phosphorescent materials used in OLEDs. beilstein-journals.orgresearchgate.netrsc.orgnih.gov

Participation in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. mdpi.com These reactions are prized for their atom economy, step economy, and the ability to generate molecular diversity. The functional groups present in this compound make it a suitable candidate for participation in various MCRs.

A prominent example of an MCR where a nitrile-containing compound can be utilized is the synthesis of 1,4-dihydropyridines (DHPs) . The classical Hantzsch DHP synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. frontiersin.orgias.ac.in Variations of this reaction have been developed to incorporate a wider range of starting materials. The nitrile group in this compound could potentially participate in MCRs leading to the formation of functionalized dihydropyridine (B1217469) rings, which are known for their pharmacological activities. researchgate.netresearchgate.netresearchgate.net For instance, in a modified Hantzsch-type reaction, a cyano-activated methylene compound can be used in place of a β-ketoester.

Strategic Derivatization for Fundamental Structure-Property Relationship Studies

Understanding the relationship between the molecular structure of a compound and its physical and chemical properties is a cornerstone of chemical research. Strategic derivatization of a core molecule allows for the systematic investigation of these relationships. This compound, with its reactive sites, is an excellent platform for such studies.

Derivatization can be achieved through various chemical transformations targeting the nitrile group, the ethoxy group, or the pyridine ring itself. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The ethoxy group can be cleaved to a hydroxyl group, which can then be further functionalized. The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

The resulting derivatives can then be subjected to a range of analytical techniques, such as UV-visible and fluorescence spectroscopy, and mass spectrometry, to probe how the structural modifications affect their electronic and photophysical properties. researchgate.netresearchgate.net Such studies are crucial for the rational design of new molecules with specific desired properties, for instance, for applications in sensing, imaging, or as functional materials. The systematic variation of substituents allows for the fine-tuning of properties like absorption and emission wavelengths, quantum yields, and redox potentials. researchgate.net

Exploration of its Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are responsible for the intricate structures found in biological systems and are increasingly being harnessed to create novel functional materials.

The structure of this compound suggests its potential to participate in supramolecular self-assembly. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking interactions. Furthermore, derivatization of the molecule can introduce additional functional groups capable of directing self-assembly. For example, conversion of the nitrile group to a carboxylic acid would introduce a strong hydrogen bond donor and acceptor.

By carefully designing and synthesizing derivatives of this compound, it may be possible to create molecules that self-assemble into well-defined nanostructures, such as wires, sheets, or three-dimensional networks. mdpi.com The study of these self-assembled structures can provide insights into the fundamental principles of molecular recognition and organization, and may lead to the development of new materials with applications in areas such as catalysis, separation, and electronics.

Future Research Directions and Unexplored Avenues in 3 Ethoxyisonicotinonitrile Chemistry

Investigation of Unconventional Reaction Pathways and Radical Chemistry

The pyridine (B92270) ring in 3-ethoxyisonicotinonitrile is electron-deficient, which makes it a candidate for various nucleophilic substitution reactions. However, its reactivity in less conventional transformations, particularly those involving radical intermediates, is an area ripe for investigation.

Future research could focus on the application of modern radical-based C-H functionalization methods. nih.gov For electron-deficient heteroarenes like pyridine derivatives, radical addition processes can be highly effective for direct functionalization. nih.gov The Minisci reaction, a classic example of homolytic aromatic substitution, involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound and could be a viable strategy for introducing alkyl or acyl groups onto the this compound core. nih.gov The regioselectivity of such reactions on the substituted pyridine ring would be a key aspect to investigate, as both the ethoxy and cyano groups will influence the position of radical attack. nih.gov

Furthermore, the generation of pyridyl radicals from this compound itself, potentially through photoredox catalysis, could open up novel reaction pathways for C-C and C-heteroatom bond formation. nih.gov The reactivity of N-methoxypyridinium salts derived from this compound towards radicals could also be explored, as these have been shown to be exceptionally reactive radical traps. nih.gov

Table 1: Potential Radical Precursors for Minisci-Type Reactions with this compound

Radical Precursor ClassExample PrecursorPotential Radical Generated
Carboxylic AcidsPivalic Acidtert-Butyl radical
Alkyl Halidestert-Butyl iodidetert-Butyl radical
AlcoholsMethanolHydroxymethyl radical
EthersDiethyl etherα-Ethoxyethyl radical

Development of Stereoselective and Asymmetric Synthesis Methodologies

The development of methods to introduce chirality into molecules is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry and materials science. For this compound, future research should be directed towards the development of stereoselective and asymmetric syntheses to access chiral derivatives.

One promising avenue is the asymmetric functionalization of the pyridine ring. This could involve the use of chiral catalysts to control the enantioselectivity of reactions at positions activated by the nitrile and ethoxy groups. For instance, asymmetric nucleophilic additions to the pyridine ring, mediated by chiral ligands or organocatalysts, could lead to the formation of valuable chiral dihydropyridine (B1217469) intermediates.

Another key area is the stereoselective transformation of the nitrile group. The development of catalytic asymmetric methods for the conversion of the cyano group into chiral amines or other functional groups would be highly valuable. While the direct asymmetric reduction of nitriles is challenging, methods involving the in-situ formation of imines followed by asymmetric reduction could be explored. Furthermore, catalytic asymmetric electrophilic cyanation of related 3-substituted substrates has been achieved and could potentially be adapted. nih.govbit.edu.cn

Table 2: Potential Strategies for Asymmetric Synthesis Involving this compound

ApproachTarget Chiral MoietyPotential Catalytic System
Asymmetric Ring FunctionalizationChiral DihydropyridinesChiral Transition Metal Complexes
Asymmetric Nitrile ReductionChiral Primary AminesChiral Transition Metal Hydrides
Asymmetric Addition to NitrileChiral KetonesChiral Organometallic Reagents

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. acs.org The integration of this compound chemistry with flow platforms represents a significant opportunity for process optimization and library synthesis.

Future work could focus on developing continuous flow processes for the synthesis of this compound itself, as well as for its subsequent derivatization. Reactions that are difficult or hazardous to perform in batch, such as those involving highly reactive intermediates or exothermic processes, could be rendered safer and more efficient in a flow reactor. For example, nitration or halogenation reactions on the pyridine ring could be precisely controlled in a microreactor environment. The synthesis of functionalized pyridines has been successfully demonstrated in flow systems. mdpi.comthieme-connect.comuc.pt

Furthermore, the coupling of flow reactors with automated synthesis platforms would enable the rapid generation of libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. nih.gov This approach would allow for the systematic exploration of the chemical space around the this compound scaffold by varying substituents and reaction conditions in an automated fashion. nih.gov

Table 3: Potential Flow Chemistry Applications for this compound

Reaction TypeAdvantage of Flow ChemistryPotential Product Class
NitrationEnhanced safety, precise temperature controlNitro-3-ethoxyisonicotinonitriles
HalogenationImproved mixing, reduced byproduct formationHalo-3-ethoxyisonicotinonitriles
Lithiation/BorylationAccess to unstable intermediates at low temperaturesFunctionalized 3-ethoxyisonicotinonitriles
Multi-step SynthesisTelescoping of reactions, reduced purificationComplex derivatives

Advanced In-Situ Spectroscopic and Mechanistic Monitoring Techniques

A deeper understanding of reaction mechanisms is crucial for the optimization and development of new synthetic methods. The application of advanced in-situ spectroscopic techniques to study reactions involving this compound could provide invaluable mechanistic insights.

Future research should employ techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to monitor the progress of reactions in real-time. researchgate.netyoutube.com This would allow for the identification of transient intermediates, the determination of reaction kinetics, and the elucidation of complex reaction pathways. For instance, in-situ FTIR could be used to track the consumption of the nitrile group or changes in the substitution pattern of the pyridine ring during a reaction. researchgate.netresearchgate.netscilit.com

These mechanistic studies would be particularly valuable for understanding the unconventional reaction pathways and radical chemistry discussed in section 7.1. By combining in-situ monitoring with computational studies, a detailed picture of the transition states and energy profiles of key reactions could be developed, paving the way for the rational design of more efficient and selective transformations.

Table 4: In-Situ Spectroscopic Techniques for Mechanistic Studies

TechniqueInformation GainedPotential Application for this compound
In-situ FTIRFunctional group transformations, reaction kineticsMonitoring nitrile hydrolysis or addition reactions.
In-situ NMRStructural elucidation of intermediatesIdentifying transient species in organometallic reactions.
In-situ RamanVibrational changes, catalyst monitoringStudying reactions on solid supports or in heterogeneous catalysis.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Ethoxyisoniconitrile?

To synthesize 3-Ethoxyisonicotinonitrile, researchers typically start with isonicotinic acid derivatives. A two-step approach is common: (1) introducing the ethoxy group via nucleophilic substitution or esterification at the 3-position of the pyridine ring, followed by (2) conversion of the carboxylic acid group to a nitrile using dehydrating agents like POCl₃ or PCl₃ in the presence of NH₃. Reaction optimization should consider temperature (e.g., 80–100°C for nitrile formation) and solvent polarity (DMF or acetonitrile) to minimize side products .

Advanced: How can reaction conditions be optimized to improve yield and purity of this compound?

Advanced optimization involves systematic screening of catalysts, solvents, and stoichiometric ratios. For example, using Pd-catalyzed cross-coupling reactions for ethoxy group installation may enhance regioselectivity. High-performance liquid chromatography (HPLC) or GC-MS can monitor intermediate purity. Statistical tools like Design of Experiments (DoE) help identify critical parameters (e.g., reaction time, temperature) and interactions affecting yield .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and nitrile absence of protons.
  • FT-IR : A sharp peak near 2240 cm⁻¹ confirms the C≡N stretch.
  • Mass Spectrometry (EI/ESI) : Molecular ion [M+H]⁺ at m/z 163.07 (C₉H₈N₂O) .

Advanced: How to resolve discrepancies in spectral data for this compound derivatives?

Conflicting data (e.g., unexpected NMR shifts) require cross-validation using 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Computational methods like DFT calculations (Gaussian, ORCA) predict spectroscopic profiles and identify stereoelectronic effects. Collaborative data-sharing platforms (e.g., PubChem) provide reference spectra for benchmarking .

Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?

Standard assays include:

  • Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., kinases, cytochrome P450) using fluorometric or colorimetric substrates.
  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293, HepG2) .

Advanced: How to establish structure-activity relationships (SAR) for this compound analogs?

SAR studies require systematic substitution at the pyridine ring (e.g., halogenation, alkylation) and evaluation of bioactivity. Molecular docking (AutoDock, Schrödinger) predicts binding modes with target proteins. Multivariate analysis (PCA, PLS) correlates electronic (Hammett σ) and steric parameters with activity trends .

Basic: What protocols ensure reproducibility in synthesizing this compound?

Document detailed procedures for:

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
  • Quality control : HPLC purity >95%, residual solvent analysis (ICH Q3C guidelines).
  • Data reporting : Adhere to CHEM21 guidelines for reaction metrics (yield, ee, Rf) .

Advanced: How to mitigate batch-to-batch variability in scaled-up synthesis?

Implement Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progression. Statistical process control (SPC) charts track critical quality attributes (CQAs). Scale-up studies in flow reactors improve heat/mass transfer consistency .

Basic: How to conduct a literature review on this compound’s physicochemical properties?

Use SciFindern or Reaxys with keywords: "this compound AND (synthesis OR spectroscopy)". Filter results by "Substance Role" (e.g., intermediate, bioactive) and "Concept" (e.g., reaction mechanism). Prioritize peer-reviewed journals over patents .

Advanced: How to address conflicting reports on biological activity in existing literature?

Perform meta-analysis using tools like RevMan to assess study heterogeneity. Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Replicate experiments under standardized conditions (e.g., ATCC cell lines, controlled O₂ levels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.